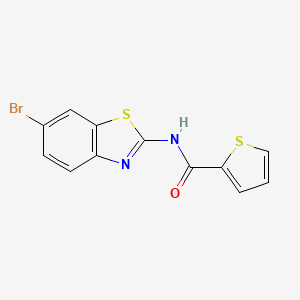![molecular formula C7H10O3 B2384702 6-Oxaspiro[bicyclo[3.1.0]hexano-3,2'-[1,3]dioxolano] CAS No. 40025-75-0](/img/structure/B2384702.png)
6-Oxaspiro[bicyclo[3.1.0]hexano-3,2'-[1,3]dioxolano]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] is a heterocyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclo[3.1.0]hexane ring system fused to a 1,3-dioxolane ring. It is primarily used in research settings and is known for its stability under inert atmospheric conditions .
Aplicaciones Científicas De Investigación
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Métodos De Preparación
The synthesis of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives .
Análisis De Reacciones Químicas
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Mecanismo De Acción
The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into various enzyme active sites, potentially inhibiting or modifying their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] can be compared with other spiro compounds, such as:
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: This compound has a similar structure but differs in the position of the spiro linkage.
Spiro[cyclopropane-1,2’-[1,3]dioxolane]: This compound lacks the bicyclo[3.1.0]hexane ring system, making it less rigid and potentially less stable.
Spiro[cyclopentane-1,2’-[1,3]dioxolane]: This compound has a cyclopentane ring instead of a bicyclo[3.1.0]hexane ring, affecting its chemical reactivity and stability.
The uniqueness of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] lies in its rigid spiro structure, which imparts stability and specific reactivity patterns that are valuable in various research and industrial applications .
Propiedades
IUPAC Name |
spiro[1,3-dioxolane-2,3'-6-oxabicyclo[3.1.0]hexane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8-1)3-5-6(4-7)10-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCABEDLUSSYQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3C(C2)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole](/img/structure/B2384619.png)
amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2384621.png)
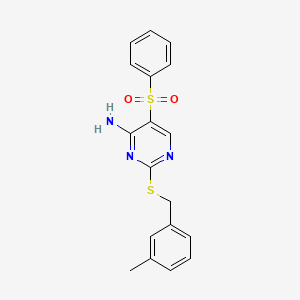
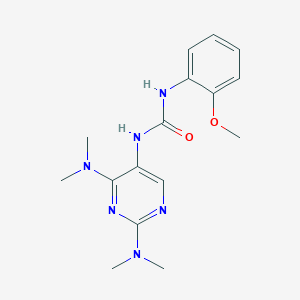


![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
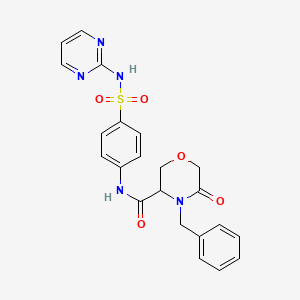
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)
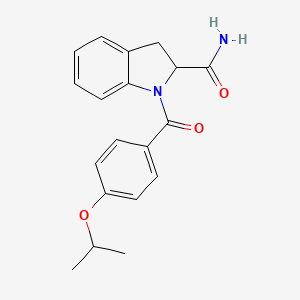
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)


